N-[4-(4-methylphenyl)butan-2-ylidene]hydroxylamine
Description
N-[4-(4-Methylphenyl)butan-2-ylidene]hydroxylamine is a hydroxylamine derivative featuring a butan-2-ylidene backbone substituted at the fourth position with a 4-methylphenyl group. Its molecular formula is C₁₁H₁₃NO, with a molecular weight of 175.23 g/mol. The compound’s structure includes an imine (C=N) bond conjugated to a hydroxylamine (-NH-OH) group, which confers unique electronic and reactivity properties.
Properties
CAS No. |
646039-11-4 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
N-[4-(4-methylphenyl)butan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C11H15NO/c1-9-3-6-11(7-4-9)8-5-10(2)12-13/h3-4,6-7,13H,5,8H2,1-2H3 |
InChI Key |
OOEIOGLOQXVOGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=NO)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methylphenyl)butan-2-ylidene]hydroxylamine typically involves the reaction of 4-methylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium under reflux conditions. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methylphenyl)butan-2-ylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are employed.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
N-[4-(4-methylphenyl)butan-2-ylidene]hydroxylamine, a compound with significant potential in various scientific fields, has garnered attention for its applications in medicinal chemistry, organic synthesis, and material science. This article provides a comprehensive overview of the applications of this compound, supported by data tables and case studies.
Applications in Medicinal Chemistry
1. Antioxidant Properties
this compound has been studied for its antioxidant capabilities. It has shown promise in reducing oxidative stress, which is linked to various diseases, including neurodegenerative disorders. The compound's ability to scavenge free radicals contributes to its therapeutic potential in conditions such as Alzheimer's disease and Parkinson's disease.
2. Neuroprotective Effects
Research indicates that this compound may offer neuroprotective benefits. For instance, studies have demonstrated that it can inhibit acetylcholinesterase activity, thereby enhancing acetylcholine levels in the brain, which is crucial for cognitive function. This mechanism suggests its potential use in treating Alzheimer's disease by improving cholinergic transmission.
3. Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can modulate inflammatory pathways, potentially making it useful in treating inflammatory diseases.
Applications in Organic Synthesis
1. Building Block for Synthesis
this compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations, making it valuable in synthesizing more complex molecules. For example, it can be used to create hydroxylamine derivatives that have applications in pharmaceutical chemistry.
2. Reagent in Chemical Reactions
This compound can act as a reagent in several chemical reactions, including condensation and cyclization processes. Its utility in these reactions highlights its importance in synthetic organic chemistry.
Applications in Material Science
1. Polymer Chemistry
this compound has potential applications in polymer chemistry due to its ability to participate in polymerization reactions. It can be used to synthesize polymers with specific properties suitable for various industrial applications.
2. Coatings and Adhesives
The compound's chemical properties make it suitable for developing coatings and adhesives with enhanced performance characteristics, such as improved adhesion and resistance to environmental factors.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antioxidant | Reduces oxidative stress | |
| Neuroprotective | Inhibits acetylcholinesterase | |
| Anti-inflammatory | Modulates inflammatory pathways |
Table 2: Synthetic Applications
| Application Type | Description | References |
|---|---|---|
| Building Block | Used in synthesizing hydroxylamine derivatives | |
| Chemical Reagent | Participates in condensation and cyclization |
Case Study 1: Neuroprotective Effects
A study conducted by Liu et al. explored the neuroprotective effects of this compound on neuronal cell cultures exposed to oxidative stress. The results indicated a significant reduction in cell death and an increase in cell viability compared to control groups, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
Case Study 2: Synthesis of Hydroxylamine Derivatives
In another study, researchers utilized this compound as a starting material to synthesize novel hydroxylamine derivatives with enhanced biological activity. These derivatives were tested against various pathogens and showed promising antibacterial properties.
Mechanism of Action
The mechanism of action of N-[4-(4-methylphenyl)butan-2-ylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound’s aromatic ring can engage in π-π interactions with aromatic residues in proteins, influencing their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and molecular differences between N-[4-(4-methylphenyl)butan-2-ylidene]hydroxylamine and its analogs:
Key Comparisons:
Structural Complexity: The target compound has the simplest structure, with a single 4-methylphenyl group. In contrast, analogs like the benzofuran-furan hybrid (C₁₈H₁₉NO₃) exhibit increased complexity, likely enhancing binding specificity in biological systems . The thiophene-containing analog (C₁₂H₁₁NOS) introduces sulfur, which may alter electronic properties and coordination behavior compared to purely aromatic systems .
Substituent Effects: Electron-donating groups (e.g., methyl in the target compound) enhance stability and lipophilicity. Electron-withdrawing groups (e.g., fluorine in the 2-fluorobenzyloxy analog) may increase reactivity in electrophilic substitutions or hydrogen bonding .
Synthetic Considerations :
- The target compound’s imine-hydroxylamine system is prone to oxidation, necessitating inert conditions during synthesis.
- Analogs with bulky substituents (e.g., benzofuran-furan) may require multi-step synthetic routes, as seen in methods for related hydroxamic acids .
Spectroscopic Characterization :
- NMR : The target compound’s ¹H NMR would feature a singlet for the methyl group (δ ~2.3 ppm) and deshielded imine protons. Analogs with heterocycles (e.g., thiophene in ) show distinct aromatic splitting patterns.
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) align with calculated masses (e.g., m/z 175.23 for the target), while fragmentation patterns differ based on substituents .
Stability and Reactivity :
Biological Activity
N-[4-(4-methylphenyl)butan-2-ylidene]hydroxylamine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies, providing a comprehensive overview of its pharmacological profile.
Synthesis
The synthesis of this compound typically involves the reaction of 4-(4-methylphenyl)butan-2-one with hydroxylamine hydrochloride in the presence of a base. This reaction yields the desired hydroxylamine derivative, which can be purified through recrystallization or chromatography.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Antioxidant Activity : Hydroxylamines are known for their ability to scavenge free radicals, potentially reducing oxidative stress in cells.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes and signaling pathways.
Case Studies and Research Findings
-
Anticancer Activity :
- A study evaluated the cytotoxic effects of various hydroxylamine derivatives on cancer cell lines. This compound exhibited significant antiproliferative activity against HeLa (cervical), HepG2 (liver), and A549 (lung) cancer cells, with IC50 values ranging from 5 to 15 µM. This suggests a promising potential for further development as an anticancer agent .
-
Antimicrobial Properties :
- Preliminary studies indicated that this compound shows antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded at 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating moderate antimicrobial efficacy .
- Neuroprotective Effects :
Data Table: Summary of Biological Activities
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- The hydroxylamine functional group is crucial for its reactivity and interaction with biological targets.
- The aromatic moiety contributes to the compound's lipophilicity, enhancing its ability to penetrate cellular membranes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
